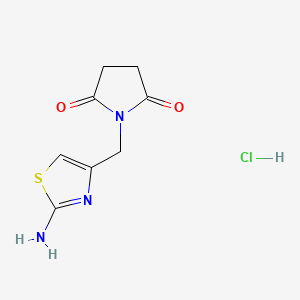
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical belongs to a class of compounds that are being explored for their potential in various fields of chemistry and biology. The interest in such molecules stems from their complex structure and the functionalities they offer for different applications.
Synthesis Analysis
The synthesis of related heterocyclic derivatives, including those with isoquinoline and benzamide components, often involves innovative techniques to create complex structures. For instance, visible-light-promoted reactions and rhodium-catalyzed processes have been utilized to synthesize 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones and 4-bromo-1,2-dihydroisoquinolines, showcasing advanced methods to construct such molecules efficiently (Liu et al., 2016); (He et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide” often displays unique spatial conformations. For example, a related compound exhibited a U-shaped spatial conformation, facilitating intermolecular interactions and demonstrating the complex molecular geometries these molecules can adopt (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve various functional group transformations, such as sulfonation, which plays a significant role in determining their chemical behavior. The sulfonation of hydroxyquinolines, for instance, directs the functionalization to specific positions on the benzene ring, highlighting the chemical reactions these compounds undergo and their underlying mechanisms (Smirnov et al., 1972).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and the functional groups present.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity with other chemical species, and stability under different conditions, are defined by the molecular framework and substituents of the compound. Studies on similar compounds have elucidated their roles as inhibitors, demonstrating their chemical interaction capabilities with biological molecules (Sethi et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- A study focused on the synthesis of heterocyclic derivatives related to this compound, specifically 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, via a visible light-promoted reaction. This process demonstrates the compound's utility in facilitating novel chemical reactions under mild conditions (Xu Liu et al., 2016).
Applications in Corrosion Inhibition :
- Research has been conducted on the synthesis of similar compounds for their use as corrosion inhibitors for mild steel in acidic media. This indicates potential industrial applications of the compound in material science and engineering (Y. Aouine et al., 2011).
Anticancer and Antimicrobial Applications :
- Studies show the synthesis of structurally related compounds with observed activities in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screenings, suggesting potential applications in pharmaceuticals and drug discovery (Snehal Patel et al., 2009).
- Another study synthesized derivatives of this compound demonstrating proapoptotic activity on cancer cell lines, highlighting its potential in cancer therapy (Ö. Yılmaz et al., 2015).
Positron Emission Tomography (PET) Imaging in Tumors :
- Research has been conducted on fluorine-18-labeled benzamide analogues, related to this compound, for imaging the sigma2 receptor status of solid tumors using PET. This suggests its utility in diagnostic imaging in oncology (Z. Tu et al., 2007).
Polymer Science :
- The compound has been used in the synthesis of optically active polyamides with potential applications in materials science, demonstrating its versatility in polymer chemistry (K. Faghihi et al., 2010).
Antihyperglycemic Evaluation :
- Isoindoline-1,3-dione analogues of this compound were synthesized and identified as active antihyperglycemic agents, suggesting its relevance in diabetes research (I. Eissa, 2013).
Psychotropic and Cytotoxic Activities :
- Derivatives of this compound have been synthesized and found to possess psychotropic, anti-inflammatory, and cytotoxic effects, making them candidates for further pharmacological studies (A. Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-27-24(30)21-11-8-19(14-22(21)25(27)31)26-23(29)17-6-9-20(10-7-17)34(32,33)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIESIMHNZXCVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)
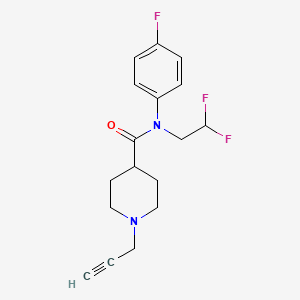
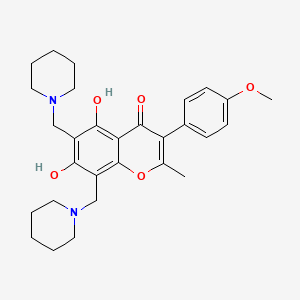
![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)
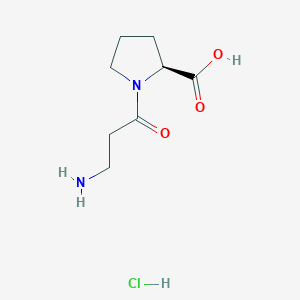
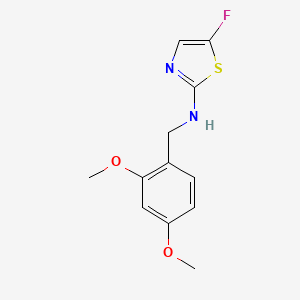
![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)
![(Z)-ethyl 1-benzyl-2-((2,3-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2487025.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
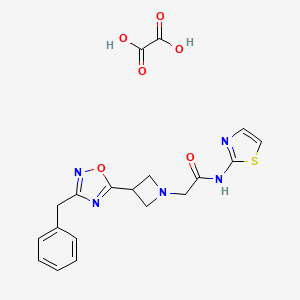
![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)
